6-Deoxyoxaunomycin

Descripción

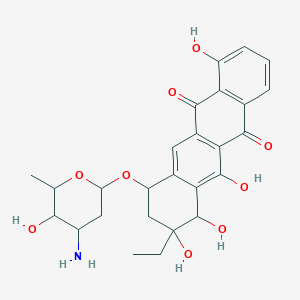

6-Deoxyoxaunomycin is a member of the anthracycline class of antibiotics, renowned for their antitumor properties. . Structurally, it is characterized by the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.516 g/mol. Key physical properties include a melting point of 144–147°C and a specific optical rotation of [α] +137° (c, 0.02 in CHCl₃) . The compound exists as a yellow crystalline powder and exhibits potent cytotoxicity against murine tumor cell lines such as KB, P388, and L1210 .

The biosynthesis of this compound involves enzymatic deoxygenation at the C-6 position, distinguishing it from parent compounds like oxaunomycin. This structural modification enhances its metabolic stability and alters its interaction with cellular targets, such as DNA intercalation and topoisomerase II inhibition .

Propiedades

Número CAS |

145165-11-3 |

|---|---|

Fórmula molecular |

C10H12N5Na2O6P |

Peso molecular |

499.5 g/mol |

Nombre IUPAC |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |

Clave InChI |

RPVGYGYVQLRIFA-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

SMILES canónico |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

Sinónimos |

6-deoxy-D788-7 6-deoxyoxaunomycin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Related Anthracyclines

Structural and Functional Comparisons

The biological activity of anthracyclines is highly dependent on substituents at key positions (e.g., C-6, C-10, and C-11). Below is a comparative analysis of 6-Deoxyoxaunomycin with structurally related analogs:

Key Findings:

Deoxygenation at C-6: The absence of a hydroxyl group at C-6 in this compound confers superior activity compared to hydroxylated analogs like 1-Hydroxy-oxaunomycin. This modification reduces metabolic degradation, enhancing bioavailability .

Epimerization Effects: 10-epi-Oxaunomycin, with inverted stereochemistry at C-10, shows reduced potency compared to this compound, highlighting the importance of stereochemical integrity in anthracycline-DNA interactions .

Anhydromaggiemycin Superiority: Despite a simpler structure (C-9 keto group), anhydromaggiemycin outperforms this compound in cytotoxicity assays, suggesting that keto functionalities enhance DNA-binding affinity .

Mechanistic Insights

- DNA Intercalation: this compound’s planar anthraquinone moiety facilitates intercalation into DNA base pairs, disrupting replication. The C-6 deoxygenation minimizes steric hindrance, improving binding kinetics .

- Topoisomerase II Inhibition: Unlike daunorubicin, this compound exhibits reduced cardiotoxicity due to diminished iron-mediated free radical generation, a common side effect of anthracyclines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.